molecular formula C12H12N2O2 B2610940 4-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide CAS No. 109300-30-3

4-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide

Cat. No.: B2610940
CAS No.: 109300-30-3
M. Wt: 216.24
InChI Key: WXLKEGOUIRQNKM-UHFFFAOYSA-N
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Description

4-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide is a chemical compound that belongs to the class of oxazole derivatives. . This compound features a benzamide group attached to a 1,2-oxazole ring, which is further substituted with methyl groups.

Biochemical Analysis

Biochemical Properties

4-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain isoforms of human carbonic anhydrase, specifically human carbonic anhydrase II, with a high degree of selectivity . This interaction is crucial as it can influence the enzyme’s activity, potentially leading to therapeutic applications in conditions where carbonic anhydrase activity is dysregulated.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in antimicrobial studies, derivatives of oxazole, the core structure of this compound, have shown significant activity against various bacterial strains . This suggests that the compound may alter cellular processes in pathogens, leading to their inhibition or death.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as carbonic anhydrase, by binding to the active site and preventing substrate access . This inhibition can lead to changes in cellular processes and gene expression, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, making it suitable for extended studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects have been observed, indicating a threshold beyond which the compound’s safety is compromised.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with various enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell . Understanding these pathways is crucial for predicting the compound’s behavior in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . This information is vital for understanding its pharmacokinetics and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . Detailed studies on its localization can provide insights into its mechanism of action and potential cellular targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide typically involves the reaction of 4-methylbenzoic acid with 5-methyl-1,2-oxazole-3-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic agent containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor with an oxazole moiety.

    Mubritinib: A tyrosine kinase inhibitor featuring an oxazole structure.

    Oxaprozin: A COX-2 inhibitor with an oxazole component.

Uniqueness

4-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a benzamide group with a methyl-substituted oxazole ring differentiates it from other oxazole derivatives and contributes to its specific applications in research and industry .

Properties

IUPAC Name

4-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-3-5-10(6-4-8)12(15)13-11-7-9(2)16-14-11/h3-7H,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLKEGOUIRQNKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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